

# A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. the Elusive RO495

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RO495   |           |
| Cat. No.:            | B597900 | Get Quote |

A comprehensive comparison between the FDA-approved deucravacitinib and the investigational compound **RO495** is currently hampered by a significant lack of publicly available data for **RO495**. Both compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. However, beyond this shared therapeutic target, the available information diverges substantially, with extensive clinical and preclinical data for deucravacitinib and a notable absence of such information for **RO495**.

Deucravacitinib, developed by Bristol Myers Squibb, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[3] [4] In contrast, **RO495**, also identified as CS-2667, is described in chemical supplier catalogs as a potent TYK2 inhibitor, but no substantive preclinical or clinical data, nor information on its developmental status, is publicly accessible. This disparity prevents a direct, evidence-based comparison of their efficacy and safety profiles.

This guide will, therefore, provide a detailed overview of the well-characterized TYK2 inhibitor, deucravacitinib, as a benchmark for this therapeutic class. The information presented is intended for researchers, scientists, and drug development professionals to illustrate the current understanding of selective TYK2 inhibition.

# Deucravacitinib: A Detailed Profile Mechanism of Action



Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), which is distinct from the highly conserved ATP-binding site in the catalytic domain (JH1) targeted by other Janus kinase (JAK) inhibitors.[2][5][6] This allosteric inhibition stabilizes an inactive conformation of TYK2, thereby blocking the downstream signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[5][7][8][9] This selective, allosteric mechanism is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.[10][11]

## Signaling Pathway of TYK2 Inhibition by Deucravacitinib



Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-mediated STAT phosphorylation.

## **Efficacy in Plaque Psoriasis**

The efficacy of deucravacitinib in moderate-to-severe plaque psoriasis has been established in large, randomized, double-blind, Phase 3 clinical trials, notably the POETYK PSO-1 and POETYK PSO-2 studies.[2][4] These trials demonstrated the superiority of deucravacitinib over both placebo and the phosphodiesterase-4 inhibitor apremilast.



Table 1: Key Efficacy Outcomes from POETYK PSO-1 and PSO-2 Trials at Week 16

| Outcome                                                            | Deucravacitinib 6<br>mg QD | Apremilast 30 mg<br>BID | Placebo |
|--------------------------------------------------------------------|----------------------------|-------------------------|---------|
| POETYK PSO-1                                                       |                            |                         |         |
| PASI 75 Response<br>(%)                                            | 58.4                       | 35.1                    | 12.7    |
| sPGA 0/1 Response<br>(%)                                           | 53.6                       | 32.1                    | 7.2     |
| POETYK PSO-2                                                       |                            |                         |         |
| PASI 75 Response<br>(%)                                            | 53.0                       | 39.8                    | 9.4     |
| sPGA 0/1 Response<br>(%)                                           | 49.5                       | 33.9                    | 8.6     |
| Data sourced from POETYK PSO-1 and PSO-2 clinical trials. [12][13] |                            |                         |         |

Long-term extension studies of the POETYK PSO trials have shown that the clinical response to deucravacitinib is maintained for up to five years with continuous treatment, with no new safety signals identified.[3]

## **Safety and Tolerability**

Deucravacitinib has demonstrated a consistent safety profile across its clinical development program. The most frequently reported adverse events include nasopharyngitis, upper respiratory tract infections, and headache.[13][14] Importantly, the selective inhibition of TYK2 by deucravacitinib is associated with a low incidence of the adverse events commonly linked to broader JAK inhibition, such as significant changes in laboratory parameters.[2][13]

# **Experimental Protocols**



The methodologies for the pivotal Phase 3 trials of deucravacitinib provide a framework for evaluating the efficacy and safety of TYK2 inhibitors in psoriasis.

### **POETYK PSO-1 and PSO-2 Trial Design**

- Study Design: Multicenter, randomized, double-blind, placebo- and active comparatorcontrolled Phase 3 trials.[2]
- Participants: Adults with moderate-to-severe plaque psoriasis (defined as Psoriasis Area and Severity Index [PASI] score ≥12, static Physician's Global Assessment [sPGA] score ≥3, and body surface area [BSA] involvement ≥10%).
- Intervention: Patients were randomized to receive deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
  PASI 75 response (at least a 75% reduction in PASI score from baseline) and the percentage
  of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 compared to
  placebo.[2]
- Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA 0/1 responses with apremilast at week 16.

### **Experimental Workflow for a Psoriasis Clinical Trial**





Click to download full resolution via product page

Caption: A generalized workflow for a Phase 3 clinical trial in psoriasis.

#### Conclusion

Deucravacitinib stands as a well-documented example of a successful, selective, allosteric TYK2 inhibitor, with a robust body of evidence supporting its efficacy and safety in the



treatment of moderate-to-severe plaque psoriasis. The lack of publicly available data for **RO495** (CS-2667) precludes a meaningful comparative analysis at this time. For a comprehensive evaluation of **RO495**'s potential, future disclosure of its preclinical and clinical data, including its precise mechanism of inhibition, selectivity profile, and performance in clinical trials, is necessary. Until such information becomes available, deucravacitinib remains the primary reference compound for understanding the therapeutic potential of this class of molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective TYK2 inhibitor effective in moderate-to-severe plaque psoriasis Medical Conferences [conferences.medicom-publishers.com]
- 3. Bristol Myers Squibb New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 4. BMS' deucravacitinib shows superiority in second psoriasis study [clinicaltrialsarena.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 8. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 10. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]



- 12. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 13. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. the Elusive RO495]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597900#comparing-the-efficacy-of-ro495-vs-deucravacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com